(1S)-1-(1-benzofuran-2-yl)propan-1-amine
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Overview
Description
(1S)-1-(1-benzofuran-2-yl)propan-1-amine is an organic compound that features a benzofuran ring attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-benzofuran-2-yl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Attachment of the Propan-1-Amine Group: The benzofuran derivative is then subjected to a reductive amination reaction with a suitable amine, such as (S)-1-aminopropane, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1-benzofuran-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the benzofuran ring.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where it can react with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced benzofuran derivatives.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
(1S)-1-(1-benzofuran-2-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving neurotransmitter systems due to its structural similarity to certain bioactive amines.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (1S)-1-(1-benzofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(1-benzofuran-2-yl)propan-1-amine: The enantiomer of the compound, which may have different pharmacological properties.
1-(1-benzofuran-2-yl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(1-benzofuran-2-yl)butan-1-amine: A structurally similar compound with a longer carbon chain.
Uniqueness
(1S)-1-(1-benzofuran-2-yl)propan-1-amine is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall pharmacological profile. The presence of the benzofuran ring also imparts distinct chemical properties that differentiate it from other amine-containing compounds.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(1S)-1-(1-benzofuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NO/c1-2-9(12)11-7-8-5-3-4-6-10(8)13-11/h3-7,9H,2,12H2,1H3/t9-/m0/s1 |
InChI Key |
OFDWCYVKINWUCJ-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC2=CC=CC=C2O1)N |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
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